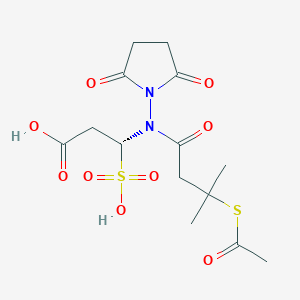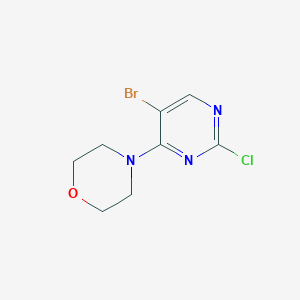
5-Bromo-2-chloro-4-morpholinopyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound 5-Bromo-2-chloro-4-morpholinopyrimidine is a halogenated pyrimidine derivative that is of interest due to its potential applications in pharmaceutical and chemical fields. Pyrimidine compounds are nitrogen-containing heterocycles that are significant in the synthesis of various biologically active molecules.
Synthesis Analysis
The synthesis of related pyrimidine compounds involves multi-step reactions with various reagents and conditions. For instance, the regioselective displacement reaction of ammonia with 5-bromo-2,4-dichloro-6-methylpyrimidine leads to the formation of 5-bromo-2-chloro-6-methylpyrimidin-4-amine, which can further react with secondary amines to afford substituted aminopyrimidines . Another example is the synthesis of 2-amino-5-[(4-chlorophenyl)thio]-4-morpholinopyrimidine, where a Vilsmeier-Haack reagent is used to protect the amino group during the synthesis process .
Molecular Structure Analysis
The molecular structure of these compounds is often confirmed by X-ray crystallography analysis. For example, the crystal structure of a related compound, 5-bromo-2-chloro-6-methylpyrimidin-4-amine, was determined and found to crystallize in the monoclinic crystal system . The crystal structure is stabilized by intramolecular hydrogen bonds, which are crucial for the stability and reactivity of the compound.
Chemical Reactions Analysis
The presence of halogen functionalities on the pyrimidine nucleus makes these compounds versatile synthetic intermediates. They can undergo various chemical reactions, such as palladium-catalyzed Kumada cross-couplings and Buchwald–Hartwig amination, as well as direct aromatic substitution . These reactions allow for the easy diversification of the pyrimidine core into a wide range of derivatives with potential biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure. The crystalline form, hydrogen bonding, and halogen substituents play a significant role in determining their reactivity, solubility, and stability. For instance, the crystal structure of a related compound, 4-bromo-3,4-dichloro-1-(1-morpholinyl)-1-(decylsulfanyl)-2-nitro-buta-1,3-diene, shows that the morpholine ring adopts a chair conformation, and the butadiene unit is not planar, indicating conjugation effects .
Applications De Recherche Scientifique
Antibacterial and Antiviral Applications
- The compound has been utilized in the synthesis of thiazolo[4,5-d]pyrimidines, which were evaluated for their antibacterial properties. Such compounds have shown promise in the development of new antibacterial agents (Rahimizadeh et al., 2011).
- Another study synthesized 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, demonstrating significant antiretroviral activity, highlighting the potential use of derivatives in treating retroviral infections (Hocková et al., 2003).
Anticancer Applications
- Pyrimidine derivatives, including those synthesized from 5-Bromo-2-chloro-4-morpholinopyrimidine, have been explored for their anticancer properties. For instance, 4-anilinoquinazolines substituted with morpholine groups have demonstrated cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents (Jantová et al., 2001).
- The synthesis and characterization of 4-methyl-6-morpholinopyrimidine derivatives have shown significant antiproliferative activity against human cancer cell lines, indicating their promise as anticancer drugs (Gaonkar et al., 2018).
Chemical Synthesis and Drug Development
- Research has also focused on the synthesis of new derivatives and the investigation of their biological activities, such as analgesic and ulcerogenic activities. This showcases the compound's role in the development of new pharmacologically active agents (Chaudhary et al., 2012).
- The compound's derivatives have been evaluated as potential inhibitors of cysteine proteases like cruzain and rhodesain, offering insights into novel therapeutic avenues for diseases like Chagas disease (Braga et al., 2017).
Safety And Hazards
The safety information for 5-Bromo-2-chloro-4-morpholinopyrimidine includes several hazard statements: H302-H315-H319-H332-H335 . This indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .
Propriétés
IUPAC Name |
4-(5-bromo-2-chloropyrimidin-4-yl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrClN3O/c9-6-5-11-8(10)12-7(6)13-1-3-14-4-2-13/h5H,1-4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSJHIFOKLBHDEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=NC=C2Br)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50365353 |
Source


|
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-chloro-4-morpholinopyrimidine | |
CAS RN |
139502-01-5 |
Source


|
| Record name | 5-bromo-2-chloro-4-morpholinopyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50365353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1H-1,2,3-Triazolo[4,5-d]pyrimidin-5-amine](/img/structure/B157187.png)
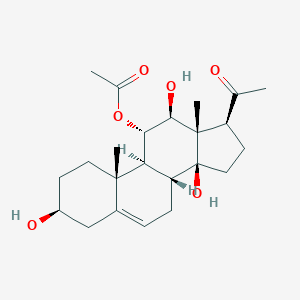
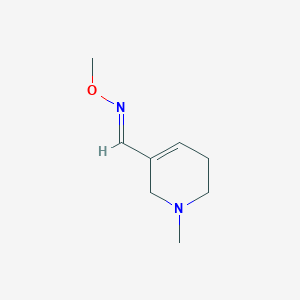

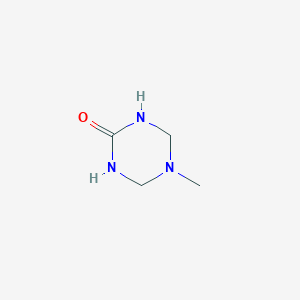
![4-Amino-1H-pyrazolo[3,4-d]pyrimidin-3(2H)-one](/img/structure/B157198.png)
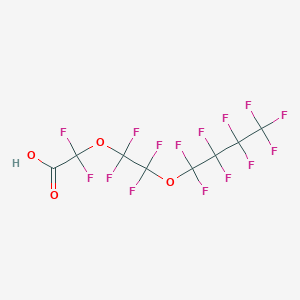


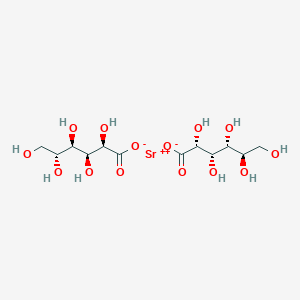
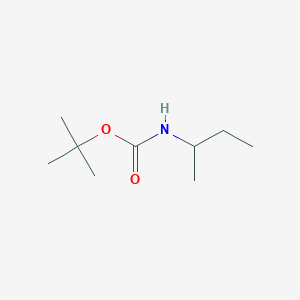
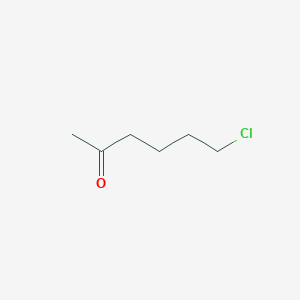
![Methyl 3-[2-[(2-decylcyclopropyl)methyl]cyclopropyl]propanoate](/img/structure/B157212.png)
